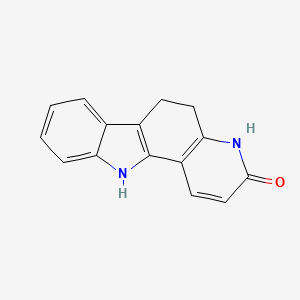
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its fused ring structure, which includes both pyridine and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield the desired compound with high efficiency and in a relatively short time . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
Industrial Production Methods
While specific industrial production methods for 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- are not extensively documented, the principles of microwave-assisted synthesis and catalytic cyclization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine, chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown promise in biological studies, particularly in its interactions with DNA and proteins.
Industry: The compound’s properties can be harnessed in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects . These interactions are mediated by the compound’s unique fused ring structure and its ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar fused ring structure and have been studied for their anticancer and antioxidant activities.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: This compound is another carbazole derivative with notable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- stands out due to its specific ring structure and the presence of both pyridine and carbazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127040-37-3 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4,5,6,11-tetrahydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-4,6,8,17H,5,7H2,(H,16,18) |
InChI Key |
YSMQACWPJKPQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















